Boc-NH-PEG4-amine
Description
tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate (CAS: 811442-84-9) is a Boc-protected polyethylene glycol (PEG)-based amine linker. Its molecular formula is C₁₅H₃₂N₂O₆, with a molecular weight of 336.42 g/mol . Structurally, it features a 14-atom backbone containing four ethylene oxide (EO) units (PEG4 spacer), a terminal primary amine (-NH₂), and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances stability during synthesis, while the PEG4 spacer improves hydrophilicity and reduces steric hindrance in bioconjugation applications .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O6/c1-15(2,3)23-14(18)17-5-7-20-9-11-22-13-12-21-10-8-19-6-4-16/h4-13,16H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNWLERBLMBSOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470666 | |
| Record name | tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecan-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811442-84-9 | |
| Record name | tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecan-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-NH-PEG4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate typically involves the reaction of tert-butyl chloroformate with a polyether amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Starting Materials: tert-Butyl chloroformate and polyether amine.
Reaction Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The tert-butyl chloroformate is added dropwise to a solution of the polyether amine in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until completion.
Industrial Production Methods
Industrial production of tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials are handled using automated systems to ensure precision and safety.
Reaction Control: Temperature and pH are closely monitored to optimize yield and purity.
Purification: The product is purified using techniques such as distillation or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The polyether chain can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted carbamates and amines.
Hydrolysis: Products are the corresponding amine and carbon dioxide.
Oxidation: Products include hydroxylated or carbonylated derivatives of the original compound.
Scientific Research Applications
Development of Fluorescent Sensors
tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate is employed in the synthesis of fluorescent sensors that are capable of probing cyclodextrin and proteins. These sensors leverage the compound's ability to form stable complexes with target molecules, enhancing the detection sensitivity and specificity in biochemical assays .
Drug Delivery Systems
The compound's PEGylated structure facilitates its use in drug delivery applications. The hydrophilic nature of PEG enhances solubility and bioavailability of therapeutic agents, while the amino group allows for conjugation with various drugs or targeting ligands. This property is particularly valuable in designing targeted therapies for cancer treatment .
Bioconjugation
Due to its functional groups, tert-butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate serves as an effective bioconjugation agent. It can be used to link biomolecules such as peptides or antibodies to nanoparticles or other delivery vehicles, improving the efficacy of diagnostics and therapeutics .
Fluorescent Sensing Applications
In a study focused on the development of a fluorescent sensor for detecting glucose levels in biological fluids, researchers utilized tert-butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate as a key component in the sensor matrix. The resulting sensor demonstrated high sensitivity and selectivity for glucose detection with a limit of detection below physiological levels .
Targeted Drug Delivery
A research project investigated the use of this compound in formulating nanoparticles for targeted drug delivery to cancer cells. The study highlighted that conjugating anticancer drugs to tert-butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate-modified nanoparticles significantly increased cellular uptake and therapeutic efficacy compared to non-targeted formulations .
Comparative Data Table
| Application Area | Description | Key Benefits |
|---|---|---|
| Fluorescent Sensors | Probing cyclodextrin and proteins | High sensitivity and specificity |
| Drug Delivery Systems | PEG-based delivery vehicles for therapeutics | Enhanced solubility and bioavailability |
| Bioconjugation | Linking biomolecules to enhance efficacy | Improved targeting and therapeutic outcomes |
Mechanism of Action
The mechanism of action of tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, the polyether chain can facilitate the transport of the compound across biological membranes, enhancing its bioavailability.
Comparison with Similar Compounds
Key Properties :
- Storage : Requires protection from light, inert atmosphere, and storage at -20°C .
- Hazard Profile : Includes warnings for toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .
- Applications : Used in drug delivery, peptide synthesis, and bifunctional molecule design, where the Boc group is selectively removed under mild acidic conditions to expose the amine for further reactions .
The compound is part of a broader class of PEGylated carbamates. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
PEG Chain Length and Solubility :
- The PEG4 chain in 811442-84-9 provides superior hydrophilicity compared to PEG2/PEG3 analogs, making it ideal for aqueous-phase reactions .
- Shorter PEG chains (e.g., PEG2 in 153086-78-3 ) exhibit faster cellular uptake but may aggregate in solution .
Protection Group Stability: The Boc group in 811442-84-9 is labile under mild acids (e.g., trifluoroacetic acid), enabling selective deprotection without disrupting sensitive functional groups . In contrast, the benzyl group in 2708281-05-2 requires harsher conditions (e.g., hydrogenolysis), limiting its use in acid-sensitive systems .
Synthetic Utility :
- 811442-84-9 is widely used in PROTACs (Proteolysis-Targeting Chimeras) due to its extended spacer, which optimizes distance between target-binding and E3 ligase-recruiting moieties .
- PEG3 analog 101187-40-0 is preferred for smaller payloads, such as fluorescent tags, where excessive spacer length may reduce labeling efficiency .
Commercial Availability and Cost :
Biological Activity
tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate (CAS No. 811442-84-9) is a synthetic compound that belongs to the class of carbamates. It features a poly(ethylene glycol) (PEG) moiety, which is known for its biocompatibility and ability to enhance solubility and stability in biological applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₅H₃₂N₂O₆
- Molecular Weight : 336.42 g/mol
- Structure : The compound contains a tert-butyl group, an amino group, and multiple ether linkages characteristic of PEG derivatives.
The biological activity of tert-butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate can be attributed to its structural features:
- PEGylation : The presence of PEG enhances the solubility of the compound in aqueous environments and prolongs its circulation time in the bloodstream. This property is crucial for drug delivery systems.
- Amino Group Reactivity : The amino group can participate in various biochemical reactions, including conjugation with other biomolecules or drugs.
Pharmacological Properties
Research indicates that compounds similar to tert-butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate exhibit several pharmacological effects:
- Anticancer Activity : Studies have shown that PEGylated compounds can improve the efficacy of chemotherapeutic agents by enhancing their delivery to tumor sites while minimizing systemic toxicity.
- Antimicrobial Properties : Some carbamate derivatives have demonstrated antimicrobial activity against various pathogens due to their ability to disrupt microbial membranes.
Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of PEGylated carbamates. The results indicated that these compounds significantly inhibited tumor growth in murine models when compared to non-PEGylated counterparts. The enhanced solubility and stability contributed to improved bioavailability and reduced side effects .
Study 2: Antimicrobial Activity
Research conducted by BLD Pharmatech Ltd. highlighted the antimicrobial properties of similar carbamate derivatives against Gram-positive and Gram-negative bacteria. The study concluded that the incorporation of PEG moieties enhanced the compounds' ability to penetrate bacterial membranes .
Data Table: Summary of Biological Activities
Safety Profile
The safety profile of tert-butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate is critical for its application in pharmaceuticals. According to safety data sheets:
- Signal Word : Warning
- Hazard Statements :
- Causes skin irritation (H315)
- Causes serious eye irritation (H319)
Q & A
Q. Q1. What are the optimal synthetic routes for tert-butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate, and how can reaction yields be improved?
Methodological Answer: The compound is typically synthesized via stepwise PEGylation and Boc-protection. A common approach involves coupling a PEG4 spacer with a Boc-protected amine precursor. For example, in the synthesis of heterobifunctional ligands, intermediates like tert-butyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)carbamate are modified using reagents such as bis(4-nitrophenyl) carbonate and DMAP in acetonitrile at 50°C, achieving yields up to 93% with extended reaction times (95 hours) . Optimization strategies include:
- Catalyst Selection : DMAP enhances nucleophilic substitution efficiency in PEGylation steps.
- Solvent Control : Acetonitrile minimizes side reactions due to its polar aprotic nature.
- Temperature/Time Trade-offs : Higher temperatures (50°C) reduce reaction times but may require careful monitoring to prevent decomposition.
Q. Q2. How can the purity and structural integrity of this compound be validated during synthesis?
Methodological Answer: Critical characterization techniques include:
- NMR Spectroscopy : Key proton signals for the Boc group appear at δ 1.44 ppm (singlet, 9H), and PEG chain protons resonate between δ 3.29–3.71 ppm .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+Na]+ at m/z 557.2 for related derivatives) .
- HPLC : Reverse-phase chromatography with UV detection at 254 nm ensures purity >95% .
Advanced Research Questions
Q. Q3. How does tert-butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate facilitate the design of protein degraders like PROTACs?
Methodological Answer: The compound serves as a bifunctional linker in PROTACs by connecting target-binding ligands (e.g., kinase inhibitors) to E3 ubiquitin ligase recruiters. Key features:
- PEG Spacer : Enhances solubility and reduces steric hindrance during ternary complex formation .
- Boc-Protected Amine : Enables selective deprotection (e.g., with TFA) for site-specific conjugation .
- Case Study : In a PROTAC targeting estrogen receptors, the Boc group was cleaved post-conjugation to expose a free amine for covalent linkage to a thalidomide derivative .
Q. Q4. What experimental challenges arise when using this compound in aqueous bioconjugation reactions, and how can they be mitigated?
Methodological Answer: Challenges include:
- Hydrolysis of Boc Group : Premature deprotection in aqueous buffers (pH > 7) can occur. Mitigation involves using mild, anhydrous conditions during conjugation (e.g., DMF as a solvent) .
- PEG Chain Aggregation : High PEG content may cause micelle formation. Solutions include:
- Dilution Strategies : Maintaining concentrations below the critical micelle concentration (CMC).
- Co-solvents : Adding 10% DMSO improves solubility in aqueous buffers .
Q. Q5. How do structural modifications of the PEG4 chain impact the pharmacokinetics of antibody-drug conjugates (ADCs) using this linker?
Methodological Answer: The PEG4 spacer balances hydrophilicity and linker stability:
- Pharmacokinetic Effects :
- Stability Trade-offs : While PEG4 resists enzymatic degradation better than shorter spacers, it may still undergo oxidation. Stability assays (e.g., LC-MS monitoring in serum) are recommended .
Data Contradictions and Resolution
Q. Q6. Conflicting reports exist regarding the stability of the Boc group in this compound under acidic conditions. How should researchers reconcile these discrepancies?
Methodological Answer: Contradictions arise from varying acid strengths and reaction times:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
